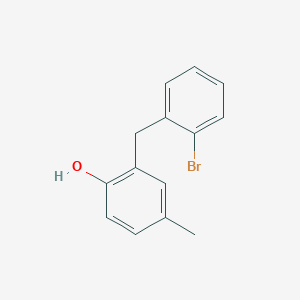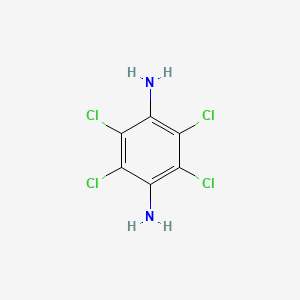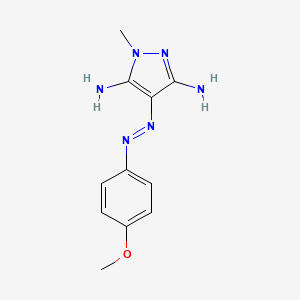
5-Imino-4-((4-methoxyphenyl)diazenyl)-2-methyl-2,5-dihydro-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Imino-4-((4-methoxyphenyl)diazenyl)-2-methyl-2,5-dihydro-1H-pyrazol-3-amine is a heterocyclic compound that incorporates both azo and pyrazole moieties. This compound is part of the azo dye family, which is known for its vivid colors and wide range of applications in various fields, including pharmaceuticals, textiles, and biological research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Imino-4-((4-methoxyphenyl)diazenyl)-2-methyl-2,5-dihydro-1H-pyrazol-3-amine typically involves the cyclization of 2-arylhydrazono-3-ketiminobutyronitriles with hydrazine monohydrate. This reaction is followed by diazotization and coupling with ethyl acetoacetate to produce the desired azo-pyrazole compound . The reaction conditions often include the use of acidic or basic catalysts and are carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-component reactions that are designed to be efficient and scalable. One-pot synthesis methods, which combine all reactants in a single reaction vessel, are often employed to streamline the process and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
5-Imino-4-((4-methoxyphenyl)diazenyl)-2-methyl-2,5-dihydro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the azo and pyrazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine monohydrate for cyclization, ethyl acetoacetate for coupling, and various oxidizing and reducing agents for modifying the azo and pyrazole groups. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and yields .
Major Products Formed
The major products formed from these reactions include various azo-pyrazole derivatives, which can be further functionalized to enhance their properties for specific applications .
Aplicaciones Científicas De Investigación
5-Imino-4-((4-methoxyphenyl)diazenyl)-2-methyl-2,5-dihydro-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mecanismo De Acción
The mechanism of action of 5-Imino-4-((4-methoxyphenyl)diazenyl)-2-methyl-2,5-dihydro-1H-pyrazol-3-amine involves its interaction with various molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The pyrazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-4-arylazo-3-methyl-1H-pyrazoles: These compounds share a similar structure but differ in the substituents on the aryl and pyrazole rings.
Thiazole Derivatives: These compounds also contain heterocyclic rings and exhibit similar biological activities.
Uniqueness
What sets 5-Imino-4-((4-methoxyphenyl)diazenyl)-2-methyl-2,5-dihydro-1H-pyrazol-3-amine apart is its unique combination of azo and pyrazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
5460-43-5 |
|---|---|
Fórmula molecular |
C11H14N6O |
Peso molecular |
246.27 g/mol |
Nombre IUPAC |
4-[(4-methoxyphenyl)diazenyl]-1-methylpyrazole-3,5-diamine |
InChI |
InChI=1S/C11H14N6O/c1-17-11(13)9(10(12)16-17)15-14-7-3-5-8(18-2)6-4-7/h3-6H,13H2,1-2H3,(H2,12,16) |
Clave InChI |
NWQQBZKPONFZBT-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=N1)N)N=NC2=CC=C(C=C2)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


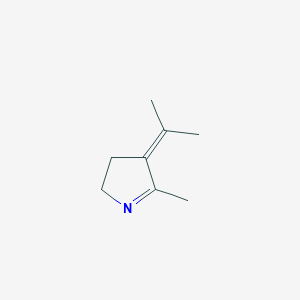
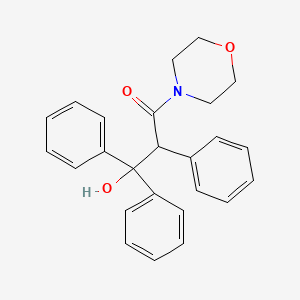
![Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione](/img/structure/B14739631.png)
![N-[1-[4-(4-methylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]ethyl]nonanamide](/img/structure/B14739637.png)
![1-[2-(4-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14739645.png)
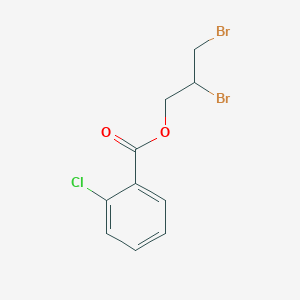
![3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid](/img/structure/B14739654.png)
![4-[(e)-Phenyldiazenyl]morpholine](/img/structure/B14739662.png)
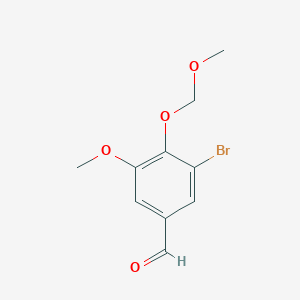
![diethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3-methylpyrrole-2,4-dicarboxylate](/img/structure/B14739668.png)
